L-Arginine,glycyl-L-seryl-O-(1-oxooctyl)-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-lysyl-L-alanyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

Description

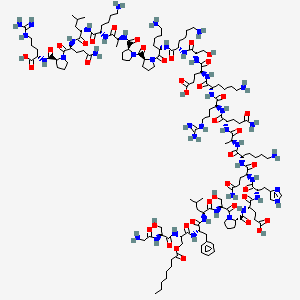

This compound is a complex peptide derivative of L-arginine with a sequence of 25 amino acid residues, including a unique O-(1-oxooctyl) modification on the seryl residue. Such modifications are rare in naturally occurring peptides and are typically introduced to enhance lipophilicity, stability, or receptor-binding affinity .

Properties

Molecular Formula |

C142H237N43O40 |

|---|---|

Molecular Weight |

3186.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |

InChI Key |

GKDHXLGLEXRRSB-MVILVGDSSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- Overview : The backbone peptide chain is typically assembled using solid-phase peptide synthesis, a method that sequentially adds protected amino acids to a growing peptide chain anchored on a resin support.

- Process :

- The synthesis starts from the C-terminal amino acid attached to a solid resin.

- Amino acids are introduced stepwise, each protected at the amino group (commonly by Fmoc or Boc groups) to prevent unwanted side reactions.

- After each coupling, the protecting group is removed to allow the next amino acid addition.

- The sequence of amino acids is carefully controlled to match the desired peptide sequence.

- Advantages : SPPS allows precise control over the peptide sequence and is suitable for synthesizing peptides of this length and complexity.

- Challenges : The length of this peptide (over 30 amino acids) increases the risk of incomplete coupling, side reactions, and aggregation, requiring optimized protocols and purification steps.

Lipidation (Attachment of the 1-Oxooctyl Group)

- Site-Specific Modification : The lipid moiety (1-oxooctyl) is attached specifically to the hydroxyl group of the serine residue via an ester or ether linkage.

- Method :

- After peptide assembly, the serine residue is selectively deprotected to expose the hydroxyl group.

- The 1-oxooctyl group is introduced using activated lipid derivatives such as 1-oxooctyl esters or acid chlorides under mild coupling conditions to avoid peptide backbone damage.

- Alternatively, lipidated amino acid building blocks can be incorporated during SPPS if compatible with synthesis conditions.

- Considerations : The lipidation step requires careful control to ensure regioselectivity and avoid side reactions.

Cleavage and Deprotection

- After the full peptide chain assembly and lipidation, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid).

- Side-chain protecting groups are simultaneously removed.

- The crude peptide is then precipitated and purified.

Purification

- High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the peptide-lipid conjugate.

- Reverse-phase HPLC can separate the desired compound from truncated sequences, deletion peptides, and side products.

- Purity is confirmed by mass spectrometry and analytical HPLC.

Characterization

- Mass spectrometry (e.g., MALDI-TOF, ESI-MS) confirms molecular weight.

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy may be used to verify the lipid attachment.

- Amino acid analysis and peptide sequencing confirm the correct sequence.

Summary Table of Preparation Steps

| Step | Description | Key Techniques/Conditions | Challenges/Notes |

|---|---|---|---|

| 1. Peptide Chain Assembly | Sequential addition of protected amino acids on resin | Solid-Phase Peptide Synthesis (Fmoc/Boc) | Long peptide length increases complexity |

| 2. Lipidation | Attachment of 1-oxooctyl group to serine hydroxyl | Coupling with activated lipid derivatives | Requires regioselectivity and mild conditions |

| 3. Cleavage & Deprotection | Release from resin and removal of side-chain protecting groups | Acid cleavage (e.g., trifluoroacetic acid) | Harsh conditions may affect sensitive groups |

| 4. Purification | Isolation of pure peptide-lipid conjugate | Reverse-phase HPLC | Separation from impurities and truncated peptides |

| 5. Characterization | Verification of structure and purity | Mass spectrometry, NMR, IR, sequencing | Confirms molecular integrity and lipid attachment |

Research Findings and Challenges

- The literature and product data indicate that this compound is primarily for research use, with no direct reports of therapeutic applications or clinical data.

- The complexity of the peptide and the lipid modification suggest potential as a drug delivery vehicle or a bioactive peptide with enhanced membrane interactions.

- Challenges in preparation include the synthesis of such a long peptide with high purity and the selective lipidation step.

- No standardized industrial-scale synthesis protocols are publicly available, highlighting the need for custom synthesis expertise.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted to modify their properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific residues involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Cardiovascular Applications

1. Blood Pressure Regulation and Vascular Health

L-Arginine serves as a precursor for nitric oxide (NO), a potent vasodilator. Supplementation with L-Arginine has demonstrated beneficial effects in managing hypertension and improving endothelial function. Studies have shown that oral administration can lower blood pressure in individuals with mild hypertension and diabetes by enhancing endothelial-dependent vasodilation .

2. Heart Failure and Ischemic Conditions

In patients with chronic heart failure, L-Arginine supplementation has been linked to improved cardiac output and reduced peripheral resistance. Research indicates that it may enhance exercise capacity in individuals undergoing rehabilitation for myocardial infarction . Furthermore, L-Arginine's role in improving mitochondrial function during hypoxic conditions highlights its potential in treating ischemic heart disease .

Neuroprotective Effects

1. Traumatic Brain Injury and Neurodegenerative Diseases

Cationic arginine-rich peptides (CARPs) have emerged as promising neuroprotective agents. Studies indicate that CARPs can reduce inflammation and functional deficits following traumatic brain injury (TBI) by modulating excitotoxic pathways . Additionally, they are being investigated for their ability to prevent protein aggregation associated with neurodegenerative diseases like Alzheimer's disease .

2. Stroke Prevention

The neuroprotective properties of L-Arginine extend to stroke prevention, where its role in enhancing cerebral blood flow through NO production is critical. Clinical studies suggest that it may improve outcomes in patients experiencing stroke-like episodes by promoting better vascular reactivity .

Cancer Therapy

1. Targeted Drug Delivery

L-Arginine has been utilized in the development of targeted drug delivery systems for cancer therapy. By conjugating drugs to nanoparticles that bind specifically to cancer cells via integrin receptors (which are often overexpressed in tumors), researchers aim to enhance the efficacy of chemotherapeutics while minimizing systemic toxicity . This approach has been applied to deliver various chemotherapeutics such as doxorubicin and cisplatin directly to tumor sites .

2. Anti-Angiogenic Therapies

Peptides derived from L-Arginine are also being explored for their ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth. For instance, cyclic peptides targeting integrin αVβ3 have shown promise in blocking tumor growth by disrupting the vascular supply to malignant tissues .

Tissue Engineering

1. Scaffold Design for Regeneration

In tissue engineering, L-Arginine-based peptides are incorporated into scaffolds to promote cell adhesion and proliferation. This application is particularly relevant in vascular grafts, where RGD (arginine-glycine-aspartic acid) motifs derived from L-Arginine enhance endothelialization and prevent thrombosis . Research indicates that scaffolds modified with RGD improve outcomes in vascular graft surgeries by promoting better integration with host tissues.

2. Bone Tissue Regeneration

L-Arginine plays a crucial role in bone tissue engineering as well. Coating implants with RGD-containing peptides has been shown to enhance osteoblast adhesion and proliferation, leading to improved osseointegration—essential for the success of orthopedic implants .

Summary of Findings

The applications of L-Arginine extend across multiple domains of medicine, showcasing its versatility as a therapeutic agent. Below is a summary table highlighting key applications:

| Application Area | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Cardiovascular Health | Blood pressure regulation | Nitric oxide synthesis |

| Heart failure management | Improved cardiac output | |

| Neuroprotection | Treatment of TBI and neurodegenerative diseases | Anti-inflammatory effects; excitotoxicity modulation |

| Cancer Therapy | Targeted drug delivery | Nanoparticle conjugation |

| Anti-angiogenic therapies | Inhibition of new blood vessel formation | |

| Tissue Engineering | Scaffold design for vascular grafts | Enhanced cell adhesion |

| Bone regeneration | Improved osseointegration |

Mechanism of Action

The mechanism by which this peptide exerts its effects would depend on its specific sequence and structure. Generally, peptides interact with receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Key Physicochemical and Functional Comparisons

*Estimated based on amino acid sequence and modifications.

Functional and Metabolic Comparisons

Nitric Oxide (NO) Modulation: The target peptide’s L-arginine residues may act as substrates for nitric oxide synthase (NOS), similar to free L-arginine, which increases NO production at 400 μM concentrations . However, its large size and modifications likely limit cellular uptake compared to free L-arginine.

Biological Activity

L-Arginine, an essential amino acid, plays a significant role in various biological processes due to its involvement in nitric oxide (NO) synthesis, protein synthesis, and cellular signaling. The compound "L-Arginine, glycyl-L-seryl-O-(1-oxooctyl)-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-lysyl-L-alanyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-" is a complex peptide that incorporates L-Arginine and other amino acids, which may enhance its biological activity.

Nitric Oxide Production : L-Arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of NO, a crucial signaling molecule involved in vasodilation, immune response modulation, and neurotransmission. This mechanism underpins many of the cardiovascular benefits associated with L-Arginine supplementation .

Antimicrobial Activity : Research indicates that L-Arginine and its derivatives exhibit antimicrobial properties. Cationic antimicrobial peptides (AMPs) containing arginine have been shown to effectively combat various pathogens, including gram-positive and gram-negative bacteria . The presence of arginine enhances the peptides' ability to disrupt microbial membranes, leading to cell lysis.

Protein Modulation : Arginine-rich peptides have been identified as modulators of protein aggregation. They can inhibit the aggregation of proteins such as insulin and amyloid-beta, potentially offering therapeutic avenues for diseases like Alzheimer's . This property is particularly relevant in understanding how L-Arginine derivatives may influence protein stability and function.

Case Studies and Research Findings

- Cardiovascular Health : A study highlighted that L-Arginine supplementation improved endothelial function and increased blood flow in patients with cardiovascular diseases. The enhancement of NO production was linked to significant improvements in vascular health .

- Antioxidant Effects : L-Arginine has demonstrated antioxidant properties, which help mitigate oxidative stress in various biological systems. This effect is crucial for maintaining cellular integrity and function under stress conditions .

- Peptide Design : The design of peptides incorporating L-Arginine has shown promise in developing biopharmaceuticals with enhanced stability and activity. For instance, PEGylated versions of arginine-containing peptides have exhibited reduced immunogenicity while maintaining their biological efficacy .

Data Tables

Q & A

What are the optimal solid-phase peptide synthesis (SPPS) strategies for synthesizing long-chain peptides with acylated serine residues (e.g., O-(1-oxooctyl)-L-serine)?

Basic Research Question

Methodological Answer :

- Stepwise SPPS : Use Fmoc (fluorenylmethyloxycarbonyl) chemistry with a resin suitable for long-chain peptides (e.g., Wang or Rink amide resin).

- Orthogonal Protection : For the O-(1-oxooctyl) modification on serine, employ a temporary Emoc (ethylmethyloxycarbonyl) protecting group on the serine side chain to allow selective deprotection and acylation after backbone assembly .

- Coupling Efficiency : Monitor coupling steps via Kaiser test or FT-IR. Use HOBt/DIC or PyBOP as activators for sterically hindered residues like L-prolyl or branched amino acids.

- Purification : Post-cleavage, purify via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA). Confirm identity using MALDI-TOF or LC-MS .

How can the secondary structure of this peptide be characterized in aqueous and lipid-mimetic environments?

Basic Research Question

Methodological Answer :

- Circular Dichroism (CD) Spectroscopy : Analyze α-helix, β-sheet, or random coil content in PBS (pH 7.4) and micellar solutions (e.g., SDS or DPC). Compare spectra to reference peptides with known helical propensity .

- Nuclear Magnetic Resonance (NMR) : Use 2D - HSQC in deuterated solvents to resolve backbone amide signals and identify structural motifs .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict membrane penetration or receptor-binding interfaces .

What experimental designs are recommended to assess this peptide’s modulation of nitric oxide (NO) synthesis in endothelial cells?

Advanced Research Question

Methodological Answer :

- In Vitro Assays :

- Gene Expression : Use qPCR to evaluate eNOS, iNOS, and arginase-1/2 mRNA levels. Cross-validate with Western blotting .

- Data Interpretation : Account for L-arginine bioavailability; use LC-MS to quantify intracellular L-arginine and its metabolites (e.g., ornithine, citrulline) .

How can researchers resolve contradictions in bioactivity data for arginine-rich peptides across studies?

Advanced Research Question

Methodological Answer :

- Meta-Analysis Framework : Adopt PRISMA guidelines to systematically review variables:

- Mechanistic Validation : Replicate key findings using siRNA knockdown of putative targets (e.g., arginase) to confirm pathway specificity .

What strategies enhance the metabolic stability of this peptide in pharmacokinetic studies?

Advanced Research Question

Methodological Answer :

- Structural Modifications :

- In Vivo Testing :

- Enzymatic Stability Assay : Incubate with serum or liver microsomes; monitor degradation via HPLC .

How does the O-(1-oxooctyl) modification influence membrane interaction and cellular uptake?

Advanced Research Question

Methodological Answer :

- Lipophilicity Assessment : Measure logP values (octanol-water partition coefficient) for modified vs. unmodified peptide .

- Membrane Penetration Studies :

- Use surface plasmon resonance (SPR) to assess binding to lipid bilayers.

- Perform confocal microscopy with fluorescently labeled peptide (e.g., FITC) in HeLa or Caco-2 cells .

- Comparative Bioactivity : Test acylated vs. non-acylated analogs in cell proliferation or antimicrobial assays to quantify functional impact .

What in vivo models are appropriate for studying this peptide’s role in inflammatory bowel disease (IBD)?

Advanced Research Question

Methodological Answer :

- Murine Colitis Models :

- Microbiome Analysis : Perform 16S rRNA sequencing of fecal samples to evaluate shifts in Bacteroidetes, Firmicutes, and Proteobacteria .

- Mechanistic Focus : Use conditional arginase-1 knockout mice to dissect host vs. microbiota-dependent L-arginine metabolism .

How can researchers validate the peptide’s interaction with arginase or nitric oxide synthase (NOS) isoforms?

Advanced Research Question

Methodological Answer :

- Enzyme Inhibition Assays :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry .

- Crystallography : Co-crystallize peptide with arginase (e.g., mmNAGS/K-Arg structure) to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.